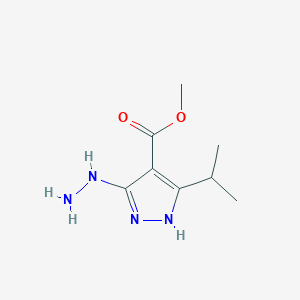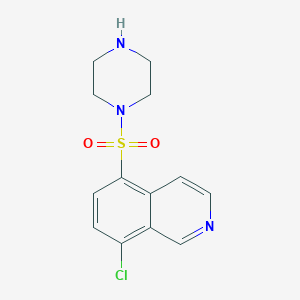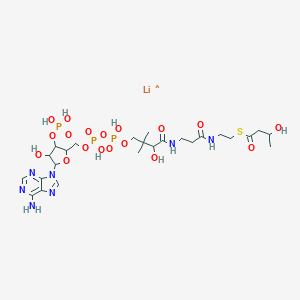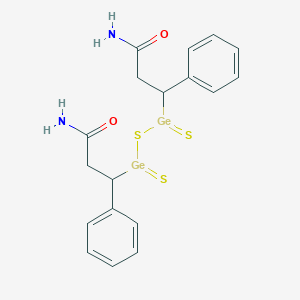
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide (Ge-132) is a synthetic compound that has gained popularity in scientific research due to its unique properties. Ge-132 is a germanium-based compound that has been synthesized to mimic the properties of organic germanium compounds. It is a white crystalline powder that is soluble in water and has various applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is not fully understood, but it is believed to work by stimulating the immune system and enhancing the body's natural defense mechanisms. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of interferon, a protein that plays a critical role in the immune system's response to infection. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has also been shown to enhance the activity of natural killer cells, which are responsible for destroying cancerous and infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is also water-soluble, making it easy to administer to cells and animals. However, 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has some limitations in laboratory experiments, including its potential toxicity at high doses and its limited solubility in organic solvents.
Direcciones Futuras
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has several potential future directions for scientific research. It has been shown to have potential therapeutic applications in the treatment of cancer, viral infections, and autoimmune diseases. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide's antioxidant properties also make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide and its potential therapeutic applications.
Conclusion
In conclusion, 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is a germanium-based compound that has gained popularity in scientific research due to its unique properties. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has been extensively studied for its potential therapeutic applications, including its antioxidant properties and immune-enhancing effects. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has several advantages for laboratory experiments, including its stability and water solubility. However, 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide also has some limitations, including its potential toxicity at high doses. Further research is needed to fully understand the potential therapeutic applications of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide and its mechanism of action.
Métodos De Síntesis
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide can be synthesized by reacting germanium dioxide with a mixture of sulfur and carbon at high temperatures. The resulting compound is then purified using various techniques, including recrystallization and chromatography. The purity of 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide is critical in scientific research, and researchers often use high-performance liquid chromatography to confirm the purity of the compound.
Aplicaciones Científicas De Investigación
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties and can scavenge free radicals, which can cause damage to cells and tissues. 1-Phenyl-2-carbamoylethyl-germanium sesquisulfide has also been shown to enhance the immune system's response to infection and disease.
Propiedades
Número CAS |
105736-64-9 |
|---|---|
Nombre del producto |
1-Phenyl-2-carbamoylethyl-germanium sesquisulfide |
Fórmula molecular |
C18H20Ge2N2O2S3 |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
3-[[(3-amino-3-oxo-1-phenylpropyl)-sulfanylidenegermyl]sulfanyl-sulfanylidenegermyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20Ge2N2O2S3/c21-17(23)11-15(13-7-3-1-4-8-13)19(25)27-20(26)16(12-18(22)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,21,23)(H2,22,24) |
Clave InChI |
YFQKBSCZGZEJAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=S)S[Ge](=S)C(CC(=O)N)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=S)S[Ge](=S)C(CC(=O)N)C2=CC=CC=C2 |
Sinónimos |
1-phenyl-2-carbamoylethyl-germanium sesquisulfide PCAGES |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



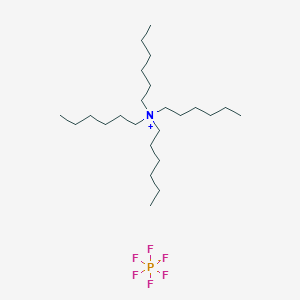
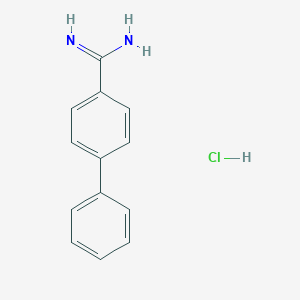

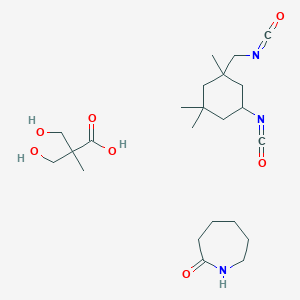
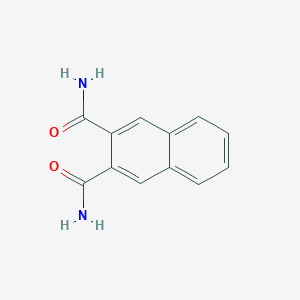
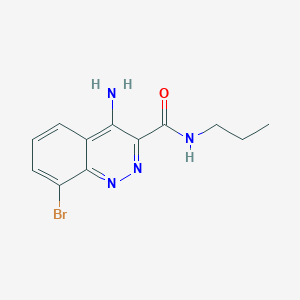
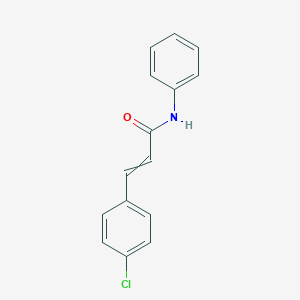
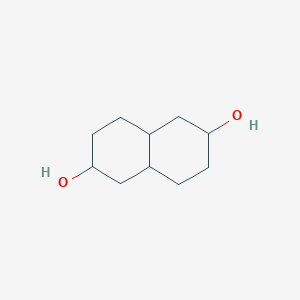
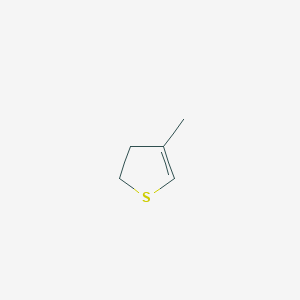

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
